molecular formula C15H27N5O3S B2608332 N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide CAS No. 1207023-59-3

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide

Katalognummer: B2608332
CAS-Nummer: 1207023-59-3
Molekulargewicht: 357.47
InChI-Schlüssel: FQUAUTDVPSEFOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of anti-inflammatory agents .

Wissenschaftliche Forschungsanwendungen

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide. The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Notably, it has demonstrated efficacy against:

  • HeLa Cells (cervical cancer)
  • MCF-7 Cells (breast cancer)
  • HT-29 Cells (colon cancer)

In vitro assays revealed that the compound can significantly reduce cell viability, with IC50 values indicating strong cytotoxic effects:

Cell LineIC50 (μM)Mechanism of Action
HeLa0.52Induces apoptosis; G2/M phase arrest
MCF-70.34Induces apoptosis; inhibits tubulin polymerization
HT-290.86Induces apoptosis; disrupts microtubule dynamics

2. Anti-inflammatory Properties

The sulfonamide group within the compound is associated with anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes and nitric oxide synthase (NOS). This mechanism reduces the production of pro-inflammatory mediators, which are crucial in various inflammatory diseases.

Mechanistic Studies

Mechanistic investigations have elucidated several pathways through which this compound exerts its biological effects:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It causes arrest at the G2/M phase, preventing further cell division.
  • Enzyme Inhibition : It inhibits key enzymes involved in inflammatory processes.

Case Studies

Several case studies provide insights into the practical applications and efficacy of this compound:

  • In Vitro Study on HeLa Cells : A study demonstrated dose-dependent cytotoxicity, reinforcing its potential as an anticancer agent.
  • Animal Models : In vivo experiments indicated that treatment with this compound resulted in reduced tumor growth compared to control groups.
  • Combination Therapies : Research is ongoing to evaluate the effectiveness of this compound in combination with other therapeutic agents to enhance its anticancer properties.

Biologische Aktivität

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholinopyrimidine moiety, which is known for its biological activity, and a sulfonamide group that contributes to its pharmacological properties. The IUPAC name of the compound is N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-butane-1-sulfonamide.

PropertyValue
Molecular FormulaC₁₃H₁₈N₄O₂S
Molecular Weight298.37 g/mol
CAS Number1251626-17-1

The primary mechanism of action for sulfonamides, including this compound, involves inhibition of bacterial dihydropteroate synthase. This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with pteridine to form dihydropteroate, a precursor in folic acid synthesis essential for bacterial growth. By mimicking PABA, sulfonamides competitively inhibit this enzyme, leading to reduced folate synthesis and ultimately inhibiting bacterial replication .

Antimicrobial Properties

Research indicates that sulfonamides exhibit broad-spectrum antimicrobial activity against various gram-positive and gram-negative bacteria. The specific compound under discussion has shown promising results in vitro against strains such as Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various sulfonamide derivatives, it was found that modifications in the morpholinopyrimidine structure significantly enhanced activity against resistant bacterial strains .

Pharmacological Applications

This compound is being investigated for potential applications beyond antibacterial activity:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth by targeting specific pathways involved in cell proliferation.
  • Anti-inflammatory Effects : Some sulfonamide derivatives have shown promise in reducing inflammation through inhibition of certain cytokines.

In Vivo Studies

Recent studies have evaluated the pharmacokinetics and bioavailability of sulfonamide derivatives. For instance, a study demonstrated that when administered to animal models, these compounds exhibited favorable absorption profiles and distribution characteristics, making them suitable candidates for further development in therapeutic contexts .

Toxicity and Side Effects

While sulfonamides are generally well-tolerated, there are concerns regarding allergic reactions and toxicity. Common side effects include gastrointestinal disturbances and skin reactions. It is crucial to monitor patients for hypersensitivity reactions, especially those with a history of sulfonamide allergies .

Eigenschaften

IUPAC Name

N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N5O3S/c1-3-4-11-24(21,22)17-6-5-16-14-12-15(19-13(2)18-14)20-7-9-23-10-8-20/h12,17H,3-11H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUAUTDVPSEFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCCNC1=CC(=NC(=N1)C)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.